molecular formula C23H23FN4O2 B11030528 2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3-fluorophenyl)acetamide

2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B11030528
M. Wt: 406.5 g/mol
InChI Key: XDJJKIWOAWKRIO-UHFFFAOYSA-N
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Description

2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3-fluorophenyl)acetamide is a complex organic compound that belongs to the class of imidazobenzimidazoles This compound is characterized by its unique structure, which includes a cyclohexyl group, an oxo group, and a fluorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazobenzimidazole core, followed by the introduction of the cyclohexyl group and the fluorophenylacetamide moiety. Common reagents used in these reactions include cyclohexanone, 3-fluoroaniline, and acetic anhydride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities. The use of advanced technologies such as continuous flow reactors and process intensification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to achieve optimal results.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, oxidized, and substituted analogs. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and development.

Scientific Research Applications

2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3-fluorophenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3-fluorophenyl)acetamide lies in its specific structural features, such as the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C23H23FN4O2

Molecular Weight

406.5 g/mol

IUPAC Name

2-(3-cyclohexyl-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl)-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C23H23FN4O2/c24-15-7-6-8-16(13-15)25-21(29)14-20-22(30)27(17-9-2-1-3-10-17)23-26-18-11-4-5-12-19(18)28(20)23/h4-8,11-13,17,20H,1-3,9-10,14H2,(H,25,29)

InChI Key

XDJJKIWOAWKRIO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C(N3C2=NC4=CC=CC=C43)CC(=O)NC5=CC(=CC=C5)F

Origin of Product

United States

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